

A Head-to-Head Battle of REV-ERB Agonists: STL1267 vs. SR9009

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Compound of Interest		
Compound Name:	STL1267	
Cat. No.:	B10854985	Get Quote

In the landscape of synthetic REV-ERB agonists, SR9009 has long been a tool for researchers exploring the roles of the nuclear receptors REV-ERB α and REV-ERB β in circadian rhythm, metabolism, and inflammation. However, the emergence of a newer agonist, **STL1267**, necessitates a detailed comparison to guide future research and drug development. This guide provides an objective, data-driven comparison of the efficacy of **STL1267** and SR9009, drawing upon available preclinical data.

Molecular Efficacy at the Target

At the molecular level, both **STL1267** and SR9009 function as agonists of REV-ERB, initiating the recruitment of the nuclear receptor corepressor (NCoR) to repress the transcription of target genes. However, quantitative data reveals significant differences in their potency and efficacy.

STL1267 demonstrates substantially higher potency in binding to REV-ERB α and in recruiting the NCoR corepressor compared to SR9009.[1] One study found that the potency of **STL1267** (EC50 = 0.13 μ M) in NCoR recruitment was more than ten times greater than that of SR9009 (EC50 = 1.9 μ M).[1] Furthermore, the binding affinity (Ki) of **STL1267** to REV-ERB α was found to be 0.16 μ M, while SR9009's was 0.68 μ M.[1] Another report indicated that **STL1267** is over tenfold more potent than SR9009, with an EC50 of 0.13 μ M compared to 1.9 μ M for SR9009.[2] In cell-based reporter assays, **STL1267** also showed enhanced potency and efficacy, with an EC50 of 1.8 μ M versus 4.7 μ M for SR9009, and an approximately 8-fold greater maximal efficacy for NCoR recruitment.[1]



Parameter	STL1267	SR9009	Reference
REV-ERBα Binding Affinity (Ki)	0.16 μΜ	0.68 μΜ	[1]
NCoR Recruitment (EC50)	0.13 μΜ	1.9 μΜ	[1]
Cell-Based NCoR Recruitment (EC50)	1.8 μΜ	4.7 μΜ	[1]
REV-ERBα Agonist Activity (IC50)	Not Reported	670 nM	[3]
REV-ERBβ Agonist Activity (IC50)	Not Reported	800 nM	[3]

In Vitro Efficacy: Target Gene Regulation

The enhanced molecular potency of **STL1267** translates to greater efficacy in regulating the expression of REV-ERB target genes in cell-based models. In human hepatocarcinoma HepG2 cells, **STL1267** was more effective than SR9009 at repressing the expression of BMAL1, a core clock gene.[1] Similarly, in mouse myoblast C2C12 cells, **STL1267** demonstrated greater efficacy in upregulating the expression of genes involved in mitochondrial function and fatty acid oxidation.[1]

In Vivo Efficacy: An Inflammatory Pain Model

A direct comparison in a preclinical model of inflammatory pain, the carrageenan-induced paw edema model, further highlights the superior in vivo efficacy of **STL1267**. In this model, a single administration of either agonist was sufficient to reduce footpad inflammation at 4 hours post-injection.[4][5] However, **STL1267** continued to suppress inflammation at the 24-hour time point, a sustained effect not observed with SR9009 at the doses tested.[4][5] This suggests that **STL1267** may be more efficacious in vivo, even when administered at a lower dose (50 mg/kg for **STL1267** vs. 100 mg/kg for SR9009).[4][5]



In Vivo Model	Compound	Dosage	Outcome	Reference
Carrageenan- Induced Paw Edema	STL1267	50 mg/kg	Sustained reduction in inflammation at 4 and 24 hours.	[4][5]
Carrageenan- Induced Paw Edema	SR9009	100 mg/kg	Reduction in inflammation at 4 hours, but not sustained at 24 hours.	[4][5]

Pharmacokinetic Properties

Pharmacokinetic data for **STL1267** indicates that it possesses favorable properties for in vivo research, including the ability to cross the blood-brain barrier.[1][6] Following a 50 mg/kg intraperitoneal injection in mice, **STL1267** was found to have a plasma half-life of approximately 1.6 hours.[1][6]

Experimental Protocols Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effects of **STL1267** and SR9009.

Animals: Male C57Bl/6J mice (6-8 weeks of age).[1]

Procedure:

- A baseline measurement of paw thickness is taken using a caliper.
- Mice are administered either vehicle (e.g., 10% DMSO, 12% TWEEN80 in PBS), STL1267 (50 mg/kg), or SR9009 (100 mg/kg) via intraperitoneal (i.p.) injection.[1][4][5]
- One hour post-treatment, 20 µL of 1% λ-carrageenan solution in saline is injected into the subplantar region of the right hind paw.[7] The contralateral paw is injected with saline as a control.



Paw thickness is measured at various time points post-carrageenan injection (e.g., 4 and 24 hours) to assess edema.[4][5]

In Vivo Target Gene Expression Analysis

Objective: To assess the in vivo efficacy of STL1267 in regulating REV-ERB target genes.

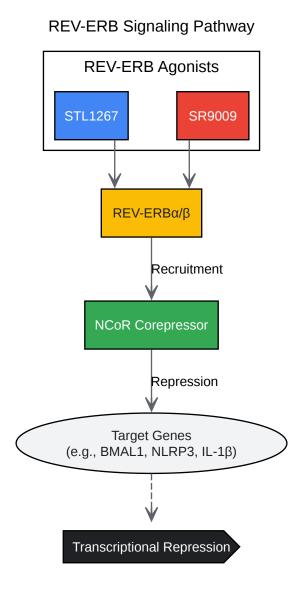
Animals: Male C57Bl/6J mice (6-8 weeks of age).[1]

Procedure:

- Mice are injected intraperitoneally with either vehicle or STL1267 (50 mg/kg).[1]
- Mice are sacrificed at various time points post-injection (e.g., 1, 3, 8, and 12 hours).
- Tissues such as the liver are collected.[1]
- RNA is extracted from the tissue samples.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of REV-ERB target genes, such as Bmal1.[1]

Signaling Pathway and Experimental Workflow

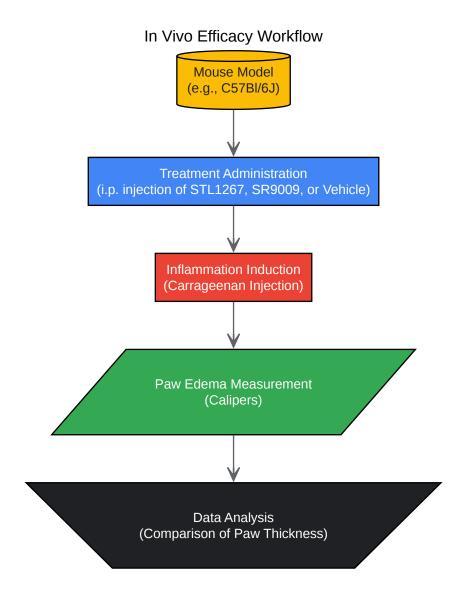




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Caption: REV-ERB agonist signaling pathway.





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Caption: Workflow for in vivo inflammatory pain model.

Conclusion

The available data strongly suggests that **STL1267** is a more potent and efficacious REV-ERB agonist than SR9009, both in vitro and in vivo. Its improved potency, longer-lasting in vivo efficacy, and favorable pharmacokinetic profile, including blood-brain barrier permeability, position it as a superior tool for investigating the physiological roles of REV-ERB and as a more



promising lead compound for the development of therapeutics targeting REV-ERB-related pathways. Researchers and drug development professionals should consider these advantages when selecting a REV-ERB agonist for their studies.

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